molecular formula C17H23NO B1325667 Cyclobutyl 3-(piperidinomethyl)phenyl ketone CAS No. 898793-68-5

Cyclobutyl 3-(piperidinomethyl)phenyl ketone

Cat. No. B1325667
M. Wt: 257.37 g/mol
InChI Key: BTUBPGBTQNHCTF-UHFFFAOYSA-N
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Description

Cyclobutyl 3-(piperidinomethyl)phenyl ketone, also known as CPK, is an organic compound1. It has a molecular formula of C17H23NO and a molecular weight of 257.37 g/mol1.



Synthesis Analysis

The synthesis of Cyclobutyl 3-(piperidinomethyl)phenyl ketone is not explicitly mentioned in the search results. However, it’s available for purchase for pharmaceutical testing2.



Molecular Structure Analysis

The molecular structure of Cyclobutyl 3-(piperidinomethyl)phenyl ketone consists of a cyclobutyl group, a phenyl group, and a piperidinomethyl group1. The exact structure is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving Cyclobutyl 3-(piperidinomethyl)phenyl ketone are not detailed in the search results. More research may be needed to fully understand its reactivity.



Physical And Chemical Properties Analysis

Cyclobutyl 3-(piperidinomethyl)phenyl ketone has a molecular weight of 257.37 g/mol1. Other physical and chemical properties are not provided in the search results.


Scientific Research Applications

Spiroannelation of Cyclopentanone

  • Cyclobutyl phenyl sulfoxide and related compounds, including cyclobutyl phenyl ketone derivatives, have been synthesized and used effectively in the spiroannelation of cyclopentanone. This process involves the formation of β-hydroxy sulfoxides and subsequent ring enlargement and hydrolysis, leading to the production of cyclopentanones and sulfanylcyclopentene (Fitjer, Schlotmann, & Noltemeyer, 1995).

Interaction with Carbanion Centers

  • Studies on cyclobutylcarbinyl phenyl ketones revealed no significant stabilization of adjacent carbanion centers by the cyclobutyl group, unlike the cyclopropyl group. This research helps in understanding the stabilizing effects of different cycloalkyl groups on carbanion centers (Güven & Peynircioǧlu, 2002).

Fischer Indolisation

  • Cyclobutyl phenyl ketone phenylhydrazones undergo Fischer indolisation, leading to the formation of various indole derivatives. This reaction is significant in synthesizing complex heterocyclic compounds (Robinson, Khan, & Shaw, 1987).

Synthesis of Tetrahydrofurans and Cyclopentanones

  • Cyclobutyl derivatives have been used in l-proline-catalyzed asymmetric aldol reactions with ketones, facilitating the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This highlights their utility in constructing carbo- and heterocyclic compounds (Bernard et al., 2007).

Cyclobutyl Phenyl Sulfide Synthesis

  • Cyclobutyl phenyl sulfide, a precursor to cyclobutyl phenyl sulfoxide, has been synthesized for the large-scale production of glucokinase activators, potentially useful in treating type 2 diabetes. This demonstrates the applicability of cyclobutyl phenyl ketone derivatives in medicinal chemistry (Fyfe & Rasamison, 2005).

Antibacterial Activity

  • Certain cyclobutyl benzofuran-2-yl-ketones and their derivatives have been synthesized and found to exhibit antimicrobial activity against various microorganisms, indicating their potential use in developing new antibacterial agents (Koca, Ahmedzade, Cukurovalı, & Kazaz, 2005).

Future Directions

Cyclobutyl 3-(piperidinomethyl)phenyl ketone has gained a lot of attention in the scientific community due to its numerous applications in various fields1. However, the specific future directions are not mentioned in the search results.


Please note that the information provided is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

cyclobutyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(15-7-5-8-15)16-9-4-6-14(12-16)13-18-10-2-1-3-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUBPGBTQNHCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643170
Record name Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 3-(piperidinomethyl)phenyl ketone

CAS RN

898793-68-5
Record name Cyclobutyl[3-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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